L-Arabinopyranose-13C

Description

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(3R,4S,5S)-(313C)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i4+1 |

InChI Key |

SRBFZHDQGSBBOR-PEISUAOWSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([13C@H](C(O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Arabinopyranose-¹³C: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Arabinopyranose-¹³C is a stable isotope-labeled form of L-arabinopyranose, a naturally occurring pentose monosaccharide. In this molecule, one or more of the naturally abundant carbon-12 atoms are replaced with the non-radioactive, stable isotope carbon-13. This isotopic substitution makes L-Arabinopyranose-¹³C an invaluable tool in a variety of scientific disciplines, particularly in metabolic research and drug development, where it serves as a tracer to elucidate biochemical pathways and reaction kinetics.[1][2][3]

Chemical Structure and Properties

L-Arabinose exists in equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose form being predominant. L-Arabinopyranose-¹³C refers to this six-membered ring structure with one or more ¹³C atoms. The position of the ¹³C label is crucial for specific experimental applications and is designated by a number, such as L-Arabinopyranose-1-¹³C, where the carbon at the anomeric position is labeled.[4][5][6][7]

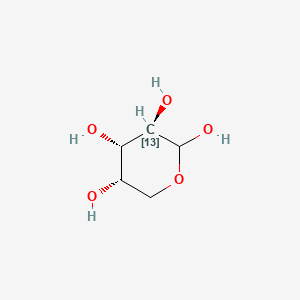

The chemical structure of α-L-arabinopyranose is depicted below. The ¹³C label can be incorporated at any of the five carbon positions.

Caption: General chemical structure of α-L-arabinopyranose.

Quantitative Data

The physical and chemical properties of L-Arabinopyranose-¹³C are very similar to its unlabeled counterpart. Key quantitative data for commercially available L-Arabinopyranose-¹³C isotopologues are summarized below.

| Property | L-Arabinopyranose-1-¹³C | L-Arabinopyranose-2-¹³C | L-Arabinopyranose-¹³C₅ | Unlabeled L-Arabinopyranose |

| Molecular Formula | ¹³CC₄H₁₀O₅ | C₄¹³CH₁₀O₅ | ¹³C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 151.12 g/mol [4][8] | 151.12 g/mol | 155.09 g/mol [9] | 150.13 g/mol |

| Isotopic Purity | ≥ 99 atom % ¹³C[10] | ≥ 99 atom % ¹³C | ≥ 99 atom % ¹³C[9] | N/A |

| Melting Point | 155-157 °C[8] | N/A | N/A | 160-163 °C |

| Solubility | Slightly soluble in water[8] | N/A | N/A | Soluble in water |

| Appearance | White to off-white solid[8] | N/A | Powder[9] | White crystalline powder |

¹³C NMR Chemical Shift Data (in D₂O, referenced to DSS)

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 99.471[11] |

| C2 | 74.544[11] |

| C3 | 75.156[11] |

| C4 | 71.192[11] |

| C5 | 69.093[11] |

Experimental Protocols

L-Arabinopyranose-¹³C is a key substrate in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes.[12][13] A generalized protocol for a ¹³C-MFA experiment is outlined below.

General Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

-

Experimental Design :

-

Select the appropriate ¹³C-labeled L-arabinose isotopomer based on the metabolic pathways of interest. The choice of tracer has a significant impact on the precision of the estimated fluxes.[14]

-

Determine the optimal substrate concentration and labeling percentage (e.g., a mix of labeled and unlabeled L-arabinose).

-

Design the cell culture experiment, including the choice of organism, growth medium, and culture conditions (e.g., batch or chemostat culture).[13]

-

-

Cell Culture and Labeling :

-

Grow the cells in a defined medium containing the ¹³C-labeled L-arabinose as the primary carbon source.

-

Monitor cell growth and substrate consumption to ensure the cells reach a metabolic and isotopic steady state.[13]

-

Harvest the cells during the exponential growth phase.

-

-

Metabolite Extraction and Sample Preparation :

-

Quench the metabolism rapidly to prevent changes in metabolite levels.

-

Extract intracellular metabolites using a suitable solvent system.

-

Hydrolyze cell biomass to release protein-bound amino acids.

-

Derivatize the metabolites to enhance their volatility and stability for analysis.

-

-

Analytical Measurement :

-

Analyze the isotopic labeling patterns of the metabolites using techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy : Provides detailed information on the position of ¹³C atoms within a molecule.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) : Measures the mass distribution of metabolite fragments, from which the labeling pattern can be inferred.[13]

-

-

-

Data Analysis and Flux Calculation :

-

Correct the raw analytical data for the natural abundance of ¹³C.

-

Use a computational model of the organism's metabolic network to simulate the flow of ¹³C through the pathways.

-

Fit the simulated labeling patterns to the experimental data to estimate the intracellular metabolic fluxes.

-

Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.

Signaling Pathways

In many microorganisms, such as the yeast Saccharomyces cerevisiae, L-arabinose is metabolized through a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate pathway (PPP), D-xylulose-5-phosphate.[4][8][16] The use of L-Arabinopyranose-¹³C allows for the detailed tracing of carbon atoms through this and connected pathways.

Caption: Bacterial L-arabinose catabolic pathway engineered in yeast.

Applications in Drug Development

The use of stable isotope-labeled compounds like L-Arabinopyranose-¹³C is integral to modern drug development.[1][2][3] Key applications include:

-

Pharmacokinetic Studies : Tracing the absorption, distribution, metabolism, and excretion (ADME) of carbohydrate-based drugs or drug conjugates.

-

Target Engagement and Mechanism of Action Studies : Investigating how a drug interacts with its intended metabolic pathway and elucidating its mechanism of action.

-

Biomarker Discovery : Identifying and validating biomarkers that indicate drug efficacy or toxicity by monitoring changes in metabolic fluxes.

By providing a precise way to follow the metabolic fate of L-arabinose, L-Arabinopyranose-¹³C offers researchers a powerful tool to gain deeper insights into cellular metabolism, with significant implications for biotechnology and pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. CAS 87-72-9: L-Arabinopyranose | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. D-Arabinose-13C5 ≥99% 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 10. D -Arabinose-1-13C 13C 99atom 70849-23-9 [sigmaaldrich.com]

- 11. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

- 12. 13cflux.net [13cflux.net]

- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Modified Saccharomyces cerevisiae Strain That Consumes l-Arabinose and Produces Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Arabinopyranose-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arabinopyranose, a naturally occurring pentose sugar, plays a significant role in the structure of plant cell wall polysaccharides such as hemicellulose and pectin. Its isotopically labeled form, L-Arabinopyranose-¹³C, serves as a powerful tool in metabolic research, enabling scientists to trace the uptake and metabolism of this sugar in various biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of L-Arabinopyranose-¹³C, detailed experimental protocols for its analysis, and visualizations of its key metabolic pathways.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of L-Arabinopyranose and its ¹³C-labeled form. Data for the ¹³C-labeled compound is often inferred from its unlabeled counterpart due to limited direct experimental data.

Table 1: General Properties

| Property | Value | Source |

| Chemical Formula | C₄¹³CH₁₀O₅ | [1] |

| Molecular Weight | 151.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number (unlabeled) | 87-72-9 | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 155-157 °C (for L-arabinose-[1-¹³C]) | [1] |

| 160-163 °C (for unlabeled L-arabinose) | [2][3] | |

| Boiling Point | 191.65 °C (rough estimate for unlabeled L-arabinose) | [2][3] |

| Solubility | Soluble in water (slightly) | [1] |

| Soluble in methanol (slightly) | [2] | |

| Specific Rotation [α]D²⁰ | +103° (c=5, H₂O, for unlabeled L-arabinose) | [2] |

Table 3: Spectroscopic Data (¹³C NMR)

| Carbon Atom | Chemical Shift (ppm) in D₂O (for unlabeled L-(+)-Arabinose) | Source |

| C1 | 99.471 | [4] |

| C2 | 74.544 | [4] |

| C3 | 75.156 | [4] |

| C4 | 71.192 | [4] |

| C5 | 69.093 | [4] |

Note: The chemical shifts for L-Arabinopyranose-¹³C are expected to be very similar to the unlabeled compound, with potential slight variations due to the isotopic labeling.

Experimental Protocols

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a crucial technique for verifying the isotopic labeling and determining the structure of L-Arabinopyranose-¹³C.

Sample Preparation:

-

Dissolution: Dissolve approximately 10-50 mg of L-Arabinopyranose-¹³C in 0.5-0.7 mL of deuterium oxide (D₂O). The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time. For quantitative analysis, a higher concentration may be necessary.[5]

-

Filtration: If any solid particles are present, filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, a known internal standard can be added, although referencing to the residual solvent peak is also common.

Data Acquisition:

A standard ¹³C NMR experiment can be performed on a spectrometer operating at a field strength of 100 MHz or higher.

-

Spectrometer Setup: Tune and match the probe for ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is required to ensure full relaxation of all carbon nuclei.[7]

-

Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to several thousand scans are required.

-

-

Processing:

-

Apply an exponential multiplication window function to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the appropriate standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of L-Arabinopyranose-¹³C.

Sample Preparation:

-

Dissolution: Prepare a dilute solution of L-Arabinopyranose-¹³C in a suitable solvent, such as a mixture of water and acetonitrile or methanol. The concentration will depend on the ionization technique and instrument sensitivity.

-

Internal Standard: For quantitative analysis, an unlabeled internal standard can be used.

Data Acquisition (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugars.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium acetate or formic acid is commonly used.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is a common choice for carbohydrates.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to accurately determine the mass of the isotopically labeled compound.[2]

-

Data Acquisition Mode: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

-

Signaling Pathways and Metabolic Workflows

L-Arabinose is metabolized by various microorganisms through distinct pathways. The following diagrams, generated using the DOT language, illustrate the bacterial and fungal catabolic pathways for L-arabinose.

Bacterial L-Arabinose Catabolism

In bacteria such as E. coli, L-arabinose is converted to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[8][9]

Caption: Bacterial catabolic pathway of L-arabinose.

Fungal L-Arabinose Catabolism

Fungi utilize a more complex oxidoreductive pathway to convert L-arabinose to D-xylulose-5-phosphate.[1][10][11]

Caption: Fungal catabolic pathway of L-arabinose.

Experimental Workflow: ¹³C-Tracer Analysis

The general workflow for a ¹³C-tracer experiment using L-Arabinopyranose-¹³C involves several key stages, from sample preparation to data analysis.

References

- 1. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

L-Arabinopyranose-¹³C: A Technical Guide to Natural Abundance and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of ¹³C in L-Arabinopyranose and current methodologies for its synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic studies who are interested in utilizing ¹³C-labeled L-Arabinopyranose as a tracer or standard.

Natural Abundance of ¹³C in L-Arabinopyranose

The natural abundance of the stable isotope carbon-13 (¹³C) in organic molecules provides valuable insights into their origin and metabolic history. While data on the specific intramolecular ¹³C distribution in L-Arabinopyranose is not extensively documented, the overall δ¹³C values of arabinose have been measured in specific biological contexts. These values are typically reported in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

The isotopic composition of L-arabinose, like other plant-derived monosaccharides, is influenced by the photosynthetic pathway of the source organism (e.g., C3, C4, or CAM photosynthesis).

Table 1: Quantitative Data on the Natural Abundance of ¹³C in Arabinose

| Sample Source | Analytical Method | δ¹³C Value of Arabinose (‰) |

| C4 Dung | Gas Chromatography | -10.4 ± 0.5 |

Note: This value represents the bulk δ¹³C of arabinose from a specific source and does not describe the intramolecular distribution of ¹³C.

Synthesis of ¹³C-Labeled L-Arabinopyranose

The targeted synthesis of ¹³C-labeled L-Arabinopyranose is crucial for its application in metabolic flux analysis, tracer studies, and as an internal standard for quantitative mass spectrometry. Both chemical and chemo-enzymatic methods can be employed for this purpose.

Chemical Synthesis

Chemical synthesis offers a robust approach for introducing ¹³C at specific positions within the L-arabinose molecule. Below is a representative protocol adapted from the synthesis of isotopically labeled arabinose, illustrating a potential pathway for the synthesis of L-Arabinopyranose-¹³C. This generalized protocol starts from a readily available precursor and incorporates the ¹³C label in the final steps.

Experimental Protocol: Generalized Chemical Synthesis of L-Arabinopyranose-¹³C

This protocol is a representative example based on established carbohydrate chemistry principles. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

-

Protection of L-Arabinose:

-

Start with commercially available L-arabinose.

-

Protect the hydroxyl groups to prevent side reactions. A common method is the formation of an isopropylidene derivative. For example, reacting L-arabinose with acetone in the presence of a catalyst like sulfuric acid to form 1,2:3,4-di-O-isopropylidene-α-L-arabinopyranose.

-

-

Introduction of the ¹³C Label:

-

This step will vary depending on the desired labeling position. For labeling at the C5 position, a multi-step process is required.

-

A potential strategy involves the selective deprotection of the C5 hydroxyl group, followed by its conversion to a good leaving group (e.g., a tosylate).

-

Nucleophilic substitution with a ¹³C-containing cyanide (K¹³CN) or a ¹³C-methyl Grignard reagent (¹³CH₃MgBr) after appropriate functional group manipulations can introduce the ¹³C label.

-

-

Conversion to L-Arabinopyranose-¹³C:

-

Following the introduction of the ¹³C label, the protecting groups are removed.

-

Acid-catalyzed hydrolysis is typically used to remove the isopropylidene groups, yielding the final ¹³C-labeled L-Arabinopyranose.

-

-

Purification:

-

The final product is purified using techniques such as column chromatography on silica gel or recrystallization to obtain pure L-Arabinopyranose-¹³C.

-

-

Characterization:

-

The structure and isotopic enrichment of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Chemo-enzymatic Synthesis

Chemo-enzymatic methods leverage the high specificity of enzymes to achieve targeted transformations that can be challenging to accomplish through purely chemical means. This approach can be particularly useful for achieving specific stereochemistry and regioselectivity in the synthesis of ¹³C-labeled sugars.

Conceptual Workflow for Chemo-enzymatic Synthesis

The Central Role of L-Arabinose in Bacterial Metabolic Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-arabinose, a pentose sugar abundant in plant hemicellulose, serves as a crucial carbon and energy source for numerous bacteria. The metabolic pathways governing its utilization are tightly regulated, offering a paradigm for understanding gene control and providing a powerful tool for metabolic engineering and synthetic biology. This technical guide provides an in-depth exploration of the core L-arabinose metabolic pathway in bacteria, its intricate regulatory network centered around the ara operon, and the transport systems responsible for its uptake. Detailed experimental protocols for key assays and quantitative data on enzymatic and transport kinetics are presented to facilitate research and development in this field. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the complex signaling pathways and experimental workflows, providing a comprehensive resource for professionals in academia and the pharmaceutical industry.

The L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, the catabolism of L-arabinose is a phosphorylative pathway that converts it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway[1][2]. This conversion is achieved through the sequential action of three key enzymes encoded by the araBAD operon[1][3].

-

L-Arabinose Isomerase (AraA): This enzyme catalyzes the initial step, the isomerization of L-arabinose to L-ribulose[3][4].

-

L-Ribulokinase (AraB): AraB then phosphorylates L-ribulose to produce L-ribulose-5-phosphate[3].

-

L-Ribulose-5-Phosphate 4-Epimerase (AraD): The final enzymatic step involves the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate, which can then enter the central metabolic pathways of the cell[2][5].

The overall metabolic cascade is a streamlined process that efficiently channels L-arabinose into the cell's carbon metabolism.

Transport of L-Arabinose into the Bacterial Cell

The efficient uptake of L-arabinose from the environment is mediated by two distinct transport systems in E. coli, both of which are under the regulatory control of the araC gene. The presence of two systems allows the bacterium to adapt to varying concentrations of L-arabinose in its surroundings[6].

-

High-Affinity Transport System (AraFGH): This is an ABC (ATP-binding cassette) transporter system composed of a periplasmic binding protein (AraF), and two membrane-spanning proteins (AraG and AraH)[3][4]. It exhibits a high affinity for L-arabinose, making it effective at scavenging low concentrations of the sugar from the environment[3].

-

Low-Affinity Transport System (AraE): This system consists of a single membrane-bound protein, AraE, which functions as a proton symporter[3][4]. It has a lower affinity for L-arabinose but a higher transport capacity, making it suitable for environments where L-arabinose is more abundant[3].

The coordinated expression of these two systems ensures an optimal uptake of L-arabinose across a wide range of environmental concentrations.

The ara Operon: A Model of Gene Regulation

The genes encoding the enzymes for L-arabinose catabolism (araA, araB, and araD) and transport (araE and araFGH) are part of the ara regulon, which is primarily controlled by the AraC protein. The ara operon is a classic example of both positive and negative regulation, demonstrating a sophisticated "light switch" mechanism of gene control.

The Dual Role of the AraC Protein

The AraC protein, a product of the araC gene, acts as a homodimer and is the central regulator of the ara operon. Its function is allosterically controlled by the presence or absence of L-arabinose.

-

In the Absence of L-Arabinose (Repression): The AraC dimer adopts a conformation that allows it to bind to two distant operator sites, araO₂ and araI₁. This binding causes the intervening DNA to form a loop, which physically blocks the promoter of the araBAD operon (PBAD) and prevents transcription by RNA polymerase. In this state, AraC acts as a repressor.

-

In the Presence of L-Arabinose (Activation): When L-arabinose is present, it binds to the AraC dimer, inducing a conformational change. This change causes AraC to release the araO₂ site and instead bind to the adjacent araI₁ and araI₂ sites. This binding configuration recruits RNA polymerase to the PBAD promoter and activates transcription of the araBAD genes. Thus, in the presence of its inducer, AraC functions as an activator.

This dual functionality allows for a very tight regulation of the ara operon, ensuring that the metabolic machinery for L-arabinose utilization is only produced when the sugar is available.

Quantitative Data on L-Arabinose Metabolism

The efficiency of the L-arabinose metabolic pathway is determined by the kinetic properties of its constituent enzymes and transport systems. A summary of key quantitative data is presented below.

| Component | Gene | Parameter | Value | Organism | Reference |

| L-Arabinose Isomerase | araA | Km (L-arabinose) | 33.7 mM | Shewanella sp. ANA-3 | [7] |

| Km (D-galactose) | 52.1 mM | Shewanella sp. ANA-3 | [7] | ||

| Vmax (L-arabinose) | 164 µmol/s/mg | Shewanella sp. ANA-3 | [7] | ||

| Vmax (D-galactose) | 44 µmol/s/mg | Shewanella sp. ANA-3 | [7] | ||

| L-Ribulokinase | araB | Km (L-ribulose) | 0.5 - 10 mM (range tested) | Clostridium acetobutylicum | [8] |

| L-Ribulose-5-Phosphate 4-Epimerase | araD | Specific Activity | 70 µmol/min/mg | Aerobacter aerogenes | [9] |

| High-Affinity Transport System | araFGH | Km (L-arabinose) | ~6 µM | E. coli | |

| Low-Affinity Transport System | araE | Km (L-arabinose) | ~150 µM | E. coli |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-arabinose metabolism.

Enzymatic Assay for L-Arabinose Isomerase (AraA)

This protocol is adapted from studies on L-arabinose isomerase activity.

Principle: The activity of L-arabinose isomerase is determined by measuring the formation of L-ribulose from L-arabinose. The amount of ketose (L-ribulose) produced is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

-

50 mM Phosphate buffer, pH 7.0

-

1 M L-arabinose stock solution

-

10 mM MnCl₂ stock solution

-

Purified AraA enzyme or cell-free extract

-

Cysteine-carbazole reagent (0.12% carbazole in absolute ethanol)

-

Sulfuric acid (70%)

-

L-ribulose standard solutions for calibration curve

Procedure:

-

Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM MnCl₂, and 250 mM L-arabinose.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified AraA enzyme or cell-free extract.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop the reaction by placing the tubes on ice or by heat inactivation.

-

To a sample of the reaction mixture, add the cysteine-carbazole reagent and sulfuric acid.

-

Incubate at room temperature for a specific time to allow color development.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Quantify the amount of L-ribulose produced by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

-

One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified conditions.

Coupled Enzymatic Assay for L-Ribulokinase (AraB)

This protocol is based on a coupled-enzyme system that links the production of ADP by L-ribulokinase to the oxidation of NADH.

Principle: The activity of L-ribulokinase is measured by coupling the production of ADP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reaction system. L-Ribulokinase phosphorylates L-ribulose to L-ribulose-5-phosphate, producing ADP. Pyruvate kinase then uses this ADP to convert phosphoenolpyruvate (PEP) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, consuming NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

1 M L-ribulose stock solution

-

100 mM ATP stock solution

-

1 M MgCl₂ stock solution

-

1 M KCl stock solution

-

100 mM Phosphoenolpyruvate (PEP) stock solution

-

10 mM NADH stock solution

-

Pyruvate kinase (PK) solution (e.g., 10 units/mL)

-

Lactate dehydrogenase (LDH) solution (e.g., 10 units/mL)

-

Purified AraB enzyme or cell-free extract

Procedure:

-

Prepare a reaction cocktail in a cuvette containing Tris-HCl buffer, MgCl₂, KCl, PEP, and NADH.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the cocktail.

-

Add the substrate, L-ribulose, to the cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer and monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a small volume of the AraB enzyme preparation.

-

Record the decrease in absorbance at 340 nm over time.

-

The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

One unit of L-ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute under the assay conditions.

Enzymatic Assay for L-Ribulose-5-Phosphate 4-Epimerase (AraD)

This protocol is based on the interconversion of L-ribulose-5-phosphate and D-xylulose-5-phosphate.

Principle: The activity of L-ribulose-5-phosphate 4-epimerase is determined by monitoring the formation of D-xylulose-5-phosphate from L-ribulose-5-phosphate. The product can be quantified using a coupled enzymatic assay with transketolase and a suitable acceptor aldehyde, or by chromatographic methods. A simpler approach involves monitoring the change in optical rotation or using a specific colorimetric assay for one of the pentose phosphates. For this protocol, a direct spectrophotometric assay based on the different circular dichroism (CD) spectra of the substrate and product is described[4].

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM L-ribulose-5-phosphate stock solution

-

Purified AraD enzyme

Procedure:

-

Set a circular dichroism spectrophotometer to a wavelength where the difference in molar ellipticity between L-ribulose-5-phosphate and D-xylulose-5-phosphate is maximal.

-

Prepare the reaction mixture in a CD cuvette containing Tris-HCl buffer and L-ribulose-5-phosphate.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the AraD enzyme.

-

Record the change in CD signal over time.

-

The initial rate of change in the CD signal is proportional to the enzyme activity.

-

The activity can be quantified by correlating the signal change to the concentration of product formed, using a standard curve if necessary.

L-Arabinose Uptake Assay

This protocol describes a method for measuring the uptake of L-arabinose into bacterial cells using a radiolabeled substrate.

Principle: The rate of L-arabinose transport into bacterial cells is measured by incubating the cells with radiolabeled L-arabinose (e.g., [¹⁴C]L-arabinose) for a short period. The cells are then rapidly collected by filtration, and the amount of radioactivity incorporated into the cells is determined by liquid scintillation counting.

Reagents:

-

Minimal medium (e.g., M9 salts) supplemented with a carbon source for growth (e.g., glycerol).

-

L-arabinose (for induction of transport systems).

-

Radiolabeled L-arabinose (e.g., [¹⁴C]L-arabinose) of known specific activity.

-

Wash buffer (e.g., cold minimal medium without carbon source).

-

Scintillation cocktail.

Procedure:

-

Grow bacterial cells to mid-log phase in minimal medium.

-

Induce the L-arabinose transport systems by adding a suitable concentration of non-radioactive L-arabinose to the culture and incubating for a specific period (e.g., 1-2 hours).

-

Harvest the cells by centrifugation, wash them with wash buffer, and resuspend them in fresh, pre-warmed minimal medium to a specific cell density (e.g., OD₆₀₀ of 0.5).

-

Initiate the uptake assay by adding a known concentration of radiolabeled L-arabinose to the cell suspension.

-

At various time points (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension and immediately filter them through a nitrocellulose or glass fiber filter (0.45 µm pore size) under vacuum.

-

Rapidly wash the filters with several volumes of ice-cold wash buffer to remove unincorporated radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The rate of uptake is calculated from the initial linear phase of radioactivity incorporation over time and is typically expressed as nmol of L-arabinose taken up per minute per mg of cell protein.

DNase I Footprinting of AraC Binding Sites

This protocol outlines the steps for identifying the specific DNA sequences to which the AraC protein binds within the ara operon regulatory region.

Principle: DNase I footprinting is a technique used to identify protein-binding sites on a DNA molecule. A DNA fragment end-labeled with a radioactive isotope is incubated with the protein of interest (AraC). The DNA-protein complex is then subjected to limited digestion with DNase I, which cleaves the DNA backbone at accessible sites. The DNA regions protected from cleavage by the bound protein appear as a "footprint" (a gap) in the ladder of DNA fragments when separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

Reagents:

-

Purified AraC protein.

-

A DNA fragment containing the ara regulatory region (e.g., the PBAD promoter), uniquely end-labeled with ³²P.

-

DNase I.

-

DNase I digestion buffer (e.g., containing MgCl₂ and CaCl₂).

-

Stop solution (e.g., containing EDTA, SDS, and a loading dye).

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7 M urea).

Procedure:

-

Prepare the end-labeled DNA probe containing the putative AraC binding sites.

-

Incubate the labeled DNA probe with varying concentrations of purified AraC protein in a binding buffer to allow for complex formation. A control reaction without AraC protein should also be prepared.

-

Add a freshly diluted solution of DNase I to each reaction and incubate for a short, optimized time to achieve partial digestion (on average, one cut per DNA molecule).

-

Stop the DNase I digestion by adding a stop solution containing a strong chelating agent like EDTA.

-

Extract the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

-

Resuspend the DNA pellets in a formamide-based loading buffer.

-

Denature the DNA samples by heating and then separate the fragments on a high-resolution denaturing polyacrylamide gel.

-

After electrophoresis, dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radioactive DNA fragments.

-

The region where AraC was bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane without AraC. This "footprint" indicates the precise location of the AraC binding site.

Conclusion and Future Directions

The L-arabinose metabolic pathway in bacteria, particularly the regulatory system of the ara operon, remains a cornerstone of molecular biology and a vital tool in biotechnology. Its tightly controlled, inducible nature makes it an ideal system for regulating the expression of heterologous genes in various applications, from protein production to the engineering of complex metabolic pathways for the synthesis of biofuels and pharmaceuticals.

Future research will likely focus on several key areas:

-

Systems-level understanding: Integrating quantitative data on transcription, translation, and enzymatic kinetics into comprehensive computational models to predict the behavior of the ara system under different conditions.

-

Engineering novel regulatory circuits: Utilizing the components of the ara system to design and build novel synthetic gene circuits with customized functionalities.

-

Expanding the substrate range: Engineering the enzymes of the L-arabinose pathway to utilize other, non-natural sugars, thereby expanding the metabolic capabilities of industrial microorganisms.

-

In vivo applications: Further development of the ara system for in vivo applications, such as targeted drug delivery and the development of biosensors.

A thorough understanding of the fundamental principles outlined in this technical guide is essential for researchers and professionals seeking to harness the power of the L-arabinose metabolic pathway for scientific discovery and technological innovation.

References

- 1. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 2. pnas.org [pnas.org]

- 3. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 6. L-arabinose transport systems in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of L-ribulose-5-phosphate 4-epimerase: an aldolase-like platform for epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioRender App [app.biorender.com]

- 9. researchgate.net [researchgate.net]

13C Metabolic Flux Analysis: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways in living cells.[1][2] By introducing a substrate labeled with the stable isotope carbon-13 (13C), researchers can trace the journey of carbon atoms through the intricate network of biochemical reactions.[3][4] This methodology provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations, offering a dynamic view of pathway activity.[2] For professionals in drug development and scientific research, 13C-MFA is an invaluable tool for understanding disease states, identifying novel drug targets, and optimizing bioprocesses.[1][5]

The core principle of 13C-MFA lies in the analysis of mass isotopomer distributions in metabolites. When cells are fed a 13C-labeled substrate, such as [U-13C]-glucose (where all six carbon atoms are 13C), the labeled carbons are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites is determined by the active metabolic pathways and their relative fluxes.[4] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure these labeling patterns.[3][6] The resulting data is then fed into a computational model that simulates the metabolic network and estimates the intracellular fluxes that best explain the observed labeling patterns.[2]

Core Principles and Workflow

The successful implementation of a 13C-MFA study involves a series of well-defined steps, from experimental design to data interpretation.[3][4] The general workflow is a cyclical process that often requires refinement of the metabolic model based on initial results.[2]

There are two primary approaches to 13C-MFA:

-

Isotopically Stationary (Steady-State) MFA: This is the classic approach where cells are cultured with the 13C-labeled substrate for a duration sufficient to reach an isotopic steady state, meaning the labeling enrichment in intracellular metabolites becomes constant over time.[7] This method is well-established but can be time-consuming, especially for mammalian cells with slower metabolic rates.[7]

-

Isotopically Non-Stationary MFA (INST-MFA): This technique involves analyzing the transient labeling dynamics of metabolites before they reach isotopic steady state.[7] INST-MFA can significantly shorten the experimental time and provide additional information about metabolite pool sizes.[8]

The overall workflow for a typical 13C-MFA experiment is depicted below:

Quantitative Data Presentation

A key output of 13C-MFA is a quantitative flux map, which provides the rates of intracellular reactions in units such as nmol/10^6 cells/h. This allows for a direct comparison of metabolic phenotypes between different cell lines, growth conditions, or in response to drug treatment.

Table 1: Comparison of Central Carbon Metabolism Fluxes in Different Cancer Cell Lines

| Flux (nmol/10^6 cells/h) | A549 (Lung Carcinoma) | WM35 (Melanoma) | Normal Melanocytes |

| Glucose Uptake | 150.0 ± 12.0 | 250.0 ± 20.0 | 50.0 ± 5.0 |

| Lactate Secretion | 250.0 ± 25.0 | 400.0 ± 35.0 | 40.0 ± 4.0 |

| Glycolysis (Glucose -> Pyruvate) | 130.0 ± 11.0 | 220.0 ± 18.0 | 45.0 ± 4.0 |

| Pentose Phosphate Pathway (Oxidative) | 15.0 ± 2.0 | 25.0 ± 3.0 | 5.0 ± 0.5 |

| PDH (Pyruvate -> Acetyl-CoA) | 30.0 ± 3.0 | 40.0 ± 4.0 | 15.0 ± 1.5 |

| TCA Cycle (Citrate Synthase) | 40.0 ± 4.0 | 55.0 ± 5.0 | 20.0 ± 2.0 |

| Glutamine Uptake | 50.0 ± 5.0 | 70.0 ± 6.0 | 10.0 ± 1.0 |

| Anaplerosis (Glutamine -> a-KG) | 35.0 ± 3.5 | 50.0 ± 5.0 | 8.0 ± 0.8 |

Data compiled and adapted from representative values found in the literature.[9][10][11] Actual values will vary based on specific experimental conditions.

Table 2: Effect of a Hypothetical Glycolysis Inhibitor (Glyco-X) on Metabolic Fluxes in a Cancer Cell Line

| Flux (nmol/10^6 cells/h) | Control (Vehicle) | Glyco-X (10 µM) |

| Glucose Uptake | 200.0 ± 15.0 | 80.0 ± 7.0 |

| Lactate Secretion | 350.0 ± 30.0 | 120.0 ± 10.0 |

| Glycolysis (Glucose -> Pyruvate) | 180.0 ± 14.0 | 60.0 ± 5.0 |

| Pentose Phosphate Pathway (Oxidative) | 20.0 ± 2.5 | 15.0 ± 2.0 |

| PDH (Pyruvate -> Acetyl-CoA) | 35.0 ± 3.0 | 25.0 ± 2.5 |

| TCA Cycle (Citrate Synthase) | 45.0 ± 4.0 | 30.0 ± 3.0 |

| Glutamine Uptake | 60.0 ± 5.0 | 75.0 ± 6.0 |

| Anaplerosis (Glutamine -> a-KG) | 40.0 ± 4.0 | 55.0 ± 5.0 |

This table represents hypothetical data to illustrate the type of quantitative comparisons enabled by 13C-MFA.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality and reproducible 13C-MFA data.

Cell Culturing and 13C Labeling

This protocol is a general guideline for adherent mammalian cells.

-

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled carbon source to be traced (e.g., glucose- and glutamine-free DMEM).

-

13C-labeled substrate (e.g., [U-13C6]-glucose, [U-13C5]-glutamine).

-

Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

-

Standard cell culture flasks or plates, incubator, and sterile consumables.

-

-

Procedure:

-

Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Allow cells to adhere and grow for 24-48 hours in standard culture medium.

-

Prepare the 13C-labeling medium by supplementing the base medium with the 13C-labeled substrate at the desired concentration (typically the same as the unlabeled substrate in standard medium) and dFBS.

-

Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed 13C-labeling medium to the cells.

-

Incubate the cells for a predetermined duration to approach isotopic steady state. This time needs to be optimized for the specific cell line and pathways of interest but is often in the range of 18-24 hours for mammalian cells.[12] For INST-MFA, multiple time points will be taken during the transient phase.[8]

-

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

-

Materials:

-

Cold (-80°C) 80% methanol (v/v) in water.

-

Liquid nitrogen.

-

Cell scraper.

-

Microcentrifuge tubes.

-

Centrifuge capable of maintaining 4°C.

-

-

Procedure:

-

Place the cell culture plate on ice.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of cold 80% methanol to cover the cell monolayer.

-

Place the plate in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

The metabolite extract can be stored at -80°C or dried down for subsequent analysis.

-

Sample Preparation for GC-MS Analysis

Derivatization is typically required for GC-MS analysis of polar metabolites to make them volatile.

-

Materials:

-

Dried metabolite extract.

-

Methoxyamine hydrochloride in pyridine (20 mg/mL).

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

-

Heated shaker or oven.

-

GC-MS vials with inserts.

-

-

Procedure:

-

Ensure the metabolite extract is completely dry, using a vacuum concentrator (e.g., SpeedVac).

-

Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups.

-

Incubate at 37°C for 90 minutes with shaking.

-

Add 30 µL of MTBSTFA to derivatize hydroxyl, amine, and carboxyl groups.

-

Incubate at 60°C for 30 minutes.

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to a GC-MS vial with an insert for analysis.

-

Sample Preparation for LC-MS Analysis

LC-MS can often analyze polar metabolites without derivatization, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Materials:

-

Dried metabolite extract.

-

Reconstitution solvent (typically a mixture of acetonitrile and water compatible with the initial LC mobile phase).

-

LC-MS vials.

-

-

Procedure:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

-

Vortex thoroughly to ensure all metabolites are dissolved.

-

Centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic networks and experimental workflows.

Central Carbon Metabolism

The interconnectedness of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle is central to cellular metabolism.

Isotope Labeling Propagation

This diagram illustrates how 13C atoms from uniformly labeled glucose ([U-13C6]-glucose) are incorporated into downstream metabolites in glycolysis and the TCA cycle.

Influence of Myc Signaling on Metabolism

Oncogenic signaling pathways, such as those driven by the transcription factor Myc, can significantly rewire cellular metabolism to support rapid proliferation.

References

- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative metabolic flux profiling of melanoma cell lines: beyond the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-arabinose Metabolism in Yeast and Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinose, a five-carbon sugar prevalent in hemicellulose, represents a significant and underutilized carbon source for microbial fermentation. While the baker's yeast Saccharomyces cerevisiae is a robust industrial microorganism, it cannot naturally metabolize L-arabinose. This guide provides a comprehensive technical overview of the native L-arabinose metabolic pathways found in fungi and bacteria, and the subsequent metabolic engineering strategies employed to confer this trait to S. cerevisiae. We delve into the core enzymatic reactions, present key quantitative data, and provide detailed experimental protocols for the study of these pathways. Furthermore, this document visualizes the metabolic and regulatory networks to facilitate a deeper understanding of L-arabinose catabolism, a critical aspect in the development of consolidated bioprocessing for the production of biofuels and other valuable chemicals.

Core Metabolic Pathways

Microorganisms have evolved two primary pathways for the catabolism of L-arabinose: a fungal-specific oxidoreductive pathway and a bacterial isomerase pathway. Both pathways converge to the intermediate D-xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP).

The Fungal Oxidoreductive Pathway

The fungal pathway for L-arabinose metabolism is a five-step process involving a series of reduction and oxidation reactions.[1][2] This pathway was first elucidated in filamentous fungi such as Aspergillus niger and Trichoderma reesei.[2] The key enzymes and reactions are:

-

L-arabinose reductase (AR): Reduces L-arabinose to L-arabinitol, typically using NADPH as a cofactor. In some fungi, this enzyme also shows activity towards D-xylose.

-

L-arabinitol 4-dehydrogenase (LAD): Oxidizes L-arabinitol to L-xylulose, with a preference for NAD⁺ as a cofactor.[3]

-

L-xylulose reductase (LXR): Reduces L-xylulose to xylitol, generally utilizing NADPH.

-

Xylitol dehydrogenase (XDH): Oxidizes xylitol to D-xylulose, using NAD⁺. This enzyme is also a key component of the D-xylose metabolic pathway.

-

Xylulokinase (XK): Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

A significant challenge in heterologously expressing this pathway in S. cerevisiae is the cofactor imbalance; the pathway consumes both NADPH and NAD⁺ and produces NADH.[2] As S. cerevisiae lacks an efficient transhydrogenase to interconvert these cofactors, this imbalance can hinder efficient flux through the pathway.

The Bacterial Isomerase Pathway

The bacterial pathway for L-arabinose metabolism is a more direct, three-step process that avoids redox imbalances.[4] The genes encoding these enzymes are often organized in an operon, designated araBAD. The enzymes and their reactions are:

-

L-arabinose isomerase (AraA): Isomerizes L-arabinose to L-ribulose.

-

L-ribulokinase (AraB): Phosphorylates L-ribulose to L-ribulose-5-phosphate.

-

L-ribulose-5-phosphate 4-epimerase (AraD): Epimerizes L-ribulose-5-phosphate to D-xylulose-5-phosphate.

This pathway has been a primary focus for engineering L-arabinose utilization in S. cerevisiae due to its cofactor-independent nature. However, challenges such as the low activity of bacterial enzymes in the yeast cytosol and the accumulation of intermediates have necessitated significant protein and strain engineering efforts.

Quantitative Data

The kinetic properties of the enzymes in both the fungal and bacterial pathways are crucial for understanding the metabolic flux and identifying potential bottlenecks. The following tables summarize key kinetic parameters for these enzymes from various microbial sources.

Table 1: Kinetic Parameters of Fungal L-arabinose Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Cofactor | Reference |

| L-arabinose reductase | Aspergillus niger | L-arabinose | 9.9 | 19.9 | NADPH | [5] |

| L-arabinitol 4-dehydrogenase | Aspergillus niger | L-arabinitol | 25 | - | NAD⁺ | [1] |

| L-arabinitol 4-dehydrogenase | Penicillium chrysogenum | L-arabinitol | 37 | - | NAD⁺ | [1] |

| L-arabinitol 4-dehydrogenase | Trichoderma longibrachiatum | L-arabinitol | 18 | - | NAD⁺ | [1] |

| L-xylulose reductase | Trichoderma reesei | L-xylulose | 16 | 0.367 | NADPH | [6] |

| Xylitol dehydrogenase | Meyerozyma caribbica | L-arabitol | 31.1 | - | NAD⁺ | [7] |

| Xylulokinase | Saccharomyces cerevisiae | D-xylulose | 0.31 | 0.64 | ATP | [8] |

| Xylulokinase | Saccharomyces cerevisiae | ATP | 1.55 | 0.5 | - | [8] |

| Xylulokinase | Mucor circinelloides | D-xylulose | 0.29 | - | ATP | [9] |

| Xylulokinase | Mucor circinelloides | ATP | 0.51 | - | - | [9] |

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparisons challenging.

Table 2: Kinetic Parameters of Bacterial L-arabinose Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| L-arabinose isomerase (AraA) | Bacillus subtilis | L-arabinose | 77 | 97 | [10] |

| L-arabinose isomerase (AraA) | Bacillus subtilis | D-galactose | 279 | 69 | [10] |

| L-arabinose isomerase (AraA) | Thermotoga maritima | L-arabinose | 31 | 41.3 | [11] |

| L-arabinose isomerase (AraA) | Thermotoga maritima | D-galactose | 60 | 8.9 | [11] |

| L-ribulokinase (AraB) | Escherichia coli | L-ribulose | 0.1-0.5 | - | - |

| L-ribulose-5-P 4-epimerase (AraD) | Escherichia coli | L-ribulose-5-P | - | - | [12][13] |

Note: Kinetic data for L-ribulokinase and L-ribulose-5-phosphate 4-epimerase are less frequently reported in literature with specific Vmax values.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-arabinose metabolism.

Preparation of Yeast Cell-Free Extract for Enzyme Assays

This protocol is adapted for Saccharomyces cerevisiae and can be used to prepare extracts for subsequent enzyme activity measurements.[14]

Materials:

-

Yeast culture grown in appropriate medium (e.g., YPD)

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

-

Glass beads (0.5 mm diameter), acid-washed and chilled

-

Microcentrifuge tubes, pre-chilled

-

Bead beater or vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Grow a 50 mL yeast culture to mid-log phase (OD600 ≈ 1.0-2.0).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water and once with ice-cold lysis buffer.

-

Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.

-

Transfer the cell suspension to a 2 mL screw-cap microcentrifuge tube containing an equal volume of chilled glass beads.

-

Disrupt the cells by vigorous vortexing or using a bead beater for 5-7 cycles of 30 seconds on and 30 seconds on ice.

-

Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Use the extract immediately for enzyme assays or store at -80°C in aliquots.

Enzyme Assay Protocols

The following are spectrophotometric assays for key enzymes in the L-arabinose metabolic pathways.

-

Principle: The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reaction Mixture (1 mL):

-

100 mM Buffer (e.g., sodium phosphate, pH 7.0)

-

100 mM L-arabinose

-

0.2 mM NADPH

-

Cell-free extract (containing 10-50 µg of total protein)

-

-

Procedure:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

-

Principle: The activity is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺.[3]

-

Reaction Mixture (1 mL):

-

100 mM Glycine-NaOH buffer (pH 9.5)

-

50 mM L-arabinitol

-

2 mM NAD⁺

-

Cell-free extract (containing 20-100 µg of total protein)

-

-

Procedure:

-

Pre-incubate the reaction mixture without L-arabinitol at 30°C for 5 minutes.

-

Initiate the reaction by adding L-arabinitol.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

-

-

Principle: The formation of L-ribulose is measured using the cysteine-carbazole-sulfuric acid method.[15]

-

Reaction Mixture (0.5 mL):

-

50 mM Sodium phosphate buffer (pH 7.5)

-

100 mM L-arabinose

-

1 mM MnCl₂

-

Cell-free extract (containing 50-200 µg of total protein)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Stop the reaction by adding 0.5 mL of 0.1% (w/v) cysteine-HCl in 70% (v/v) sulfuric acid.

-

Add 0.1 mL of 0.12% (w/v) carbazole in ethanol and incubate at 37°C for 20 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of L-ribulose using a standard curve.

-

Heterologous Expression of the Bacterial araBAD Pathway in S. cerevisiae

This protocol outlines the general steps for expressing the bacterial L-arabinose isomerase (araA), L-ribulokinase (araB), and L-ribulose-5-phosphate 4-epimerase (araD) genes in S. cerevisiae.

1. Gene Sourcing and Codon Optimization:

-

Obtain the coding sequences for araA, araB, and araD from a suitable bacterial source (e.g., Bacillus subtilis for araA and Escherichia coli for araB and araD).

-

Codon-optimize the bacterial gene sequences for optimal expression in S. cerevisiae. This is a critical step to avoid issues with rare codons and improve translation efficiency.

2. Plasmid Construction:

-

Choose a suitable yeast expression vector. For multi-gene expression, a single plasmid with multiple expression cassettes or co-transformation of multiple plasmids can be used.

-

Select appropriate promoters and terminators for each gene. Strong constitutive promoters like PTDH3 or PTEF1 are often used.[16]

-

Clone the codon-optimized araA, araB, and araD genes into the expression vector(s) under the control of the chosen promoters and terminators.

3. Yeast Transformation:

-

Transform the constructed plasmid(s) into a suitable S. cerevisiae strain (e.g., a laboratory strain like CEN.PK or an industrial strain). The lithium acetate/polyethylene glycol (LiAc/PEG) method is commonly used.

-

Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient that complements an auxotrophic marker on the plasmid).

4. Verification of Expression and Functionality:

-

Confirm the presence of the integrated genes by PCR.

-

Verify the expression of the heterologous proteins by Western blotting or by measuring the respective enzyme activities in cell-free extracts.

-

Assess the functionality of the pathway by growing the engineered strain on minimal medium with L-arabinose as the sole carbon source.

Regulatory Mechanisms in Fungi

In filamentous fungi like Aspergillus nidulans, the expression of genes involved in L-arabinose metabolism is tightly regulated at the transcriptional level. The key transcriptional activator is AraR.[8][16] In the presence of L-arabinose, AraR induces the expression of genes encoding the enzymes of the L-arabinose catabolic pathway as well as transporters. This regulation is often interconnected with the regulation of other pentose catabolic pathways, such as the D-xylose utilization pathway, which is controlled by the transcriptional activator XlnR.[16] There is evidence of co-regulation and crosstalk between these regulatory networks, allowing the fungus to efficiently adapt to the available carbon sources in complex plant biomass.[16][17]

Conclusion

The metabolic engineering of Saccharomyces cerevisiae for efficient L-arabinose utilization is a key area of research for the advancement of biorefineries. A thorough understanding of both the native fungal and bacterial pathways is essential for the rational design of robust and efficient engineered strains. This guide has provided a detailed overview of the core metabolic pathways, quantitative enzymatic data, and key experimental protocols to aid researchers in this field. Future work will likely focus on further optimizing enzyme kinetics, improving transporter efficiency, and fine-tuning the regulation of these heterologous pathways to achieve commercially viable production of biofuels and biochemicals from L-arabinose-rich feedstocks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Saccharomyces cerevisiae expression plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Fermentation kinetics for xylitol production by a Pichia stipitis D: -xylulokinase mutant previously grown in spent sulfite liquor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Promoter Architecture and Promoter Engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalysis and binding in L-ribulose-5-phosphate 4-epimerase: a comparison with L-fuculose-1-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 14. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

The Power of Seeing: An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics

For researchers, scientists, and drug development professionals, this guide illuminates the core principles and practical applications of stable isotope labeling in unraveling the complexities of metabolic networks. By tracing the fate of atoms through intricate biochemical pathways, this technology offers unparalleled insights into cellular function, disease mechanisms, and the impact of therapeutic interventions.

Stable isotope labeling has emerged as an indispensable tool in metabolomics, moving beyond static snapshots of metabolite concentrations to provide a dynamic view of metabolic fluxes. This technique involves the introduction of non-radioactive, heavy isotopes of common elements—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H)—into biological systems. By tracking the incorporation of these labels into metabolites, researchers can elucidate pathway activities, identify novel metabolic routes, and quantify the rates of metabolic reactions.[1][2][] This approach provides crucial information that cannot be obtained through traditional, label-free metabolomics studies.[1]

The applications of stable isotope labeling are vast, ranging from fundamental research in cell biology to the development of new drugs and diagnostic markers.[4][5][6] In cancer research, for instance, it helps to identify the metabolic reprogramming that fuels tumor growth.[7] In drug development, it is instrumental in understanding a drug's mechanism of action, its metabolic fate (absorption, distribution, metabolism, and excretion - ADMET), and its off-target effects.[][4][8]

This technical guide provides a comprehensive overview of the core techniques, experimental protocols, and data interpretation strategies that underpin the successful application of stable isotope labeling in metabolomics.

Core Techniques in Stable Isotope Labeling

The choice of stable isotope and labeling strategy is paramount and depends on the specific biological question being addressed.[1][9] The most commonly used isotopes in metabolomics are ¹³C, ¹⁵N, and ²H.[2][10]

-

Carbon-13 (¹³C) Labeling: As the backbone of most metabolites, carbon is an ideal element to trace. ¹³C-labeled precursors, most commonly glucose, are used to investigate central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][5][11] By analyzing the mass isotopomer distribution in downstream metabolites, researchers can quantify the relative contributions of different pathways to their production.[11]

-

Nitrogen-15 (¹⁵N) Labeling: Nitrogen is a key component of amino acids, nucleotides, and other essential biomolecules. ¹⁵N-labeled precursors, such as glutamine or ammonia, are used to trace nitrogen metabolism.[12][13] This is particularly valuable for studying amino acid biosynthesis and degradation, nucleotide synthesis, and the urea cycle.[14][15]

-

Deuterium (²H) Labeling: Deuterium, a heavy isotope of hydrogen, can be used to trace the flow of hydrogen atoms.[2] ²H-labeled water (D₂O) is often used to study the synthesis of fatty acids, cholesterol, and other molecules that incorporate hydrogen from water.[9]

A cornerstone of stable isotope labeling is Metabolic Flux Analysis (MFA) , a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a cellular system.[16][17] 13C-Metabolic Flux Analysis (13C-MFA) is considered the gold standard for quantifying cellular metabolic fluxes.[11][18] It involves feeding cells a ¹³C-labeled substrate and measuring the isotopic enrichment in intracellular metabolites.[16] This data is then used in computational models to estimate the fluxes through the metabolic network.[19]

Experimental Design and Workflow

A well-designed stable isotope labeling experiment is critical for obtaining meaningful and reproducible results. The general workflow encompasses several key stages, from initial experimental design to final data analysis and biological interpretation.[20][21][22]

Detailed Methodologies for Key Experiments

1. Cell Culture and Isotope Labeling:

-

Objective: To introduce the stable isotope tracer to the biological system and allow for its incorporation into metabolites.

-

Protocol:

-

Culture cells in a standard growth medium to the desired confluence.

-

Replace the standard medium with a labeling medium containing the stable isotope-labeled precursor (e.g., [U-¹³C]-glucose). The concentration of the labeled precursor should be carefully chosen to mimic physiological conditions.[7]

-

For steady-state labeling, incubate the cells for a sufficient duration to ensure isotopic equilibrium is reached. This time can vary depending on the cell type and the metabolic pathways of interest.[9] For kinetic flux analysis, a time-course experiment with multiple sampling points is required.

-

It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the interference from unlabeled metabolites present in standard FBS.[7]

-

2. Quenching and Metabolite Extraction:

-

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract the metabolites.

-

Protocol:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold saline or phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.

-

Quench metabolism by adding a cold solvent, typically liquid nitrogen or a pre-chilled extraction solvent.[2][7]

-

For polar metabolites, a common extraction solvent is a mixture of methanol, acetonitrile, and water. For non-polar metabolites (lipids), a solvent system like chloroform and methanol is used.[23]

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the extracted metabolites.

-

3. Analytical Measurement by Mass Spectrometry (MS):

-

Objective: To separate and detect the labeled and unlabeled metabolites and determine their relative abundances.

-

Protocol:

-

The metabolite extract is typically analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5]

-

LC-MS is well-suited for the analysis of a wide range of polar and non-polar metabolites.[24] High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are essential for accurately resolving the different isotopologues.[1]

-

GC-MS is often used for the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids, after chemical derivatization.

-

The mass spectrometer detects the different mass isotopologues of a metabolite, which are molecules of the same compound that differ only in the number of heavy isotopes they contain.

-

4. Data Analysis and Interpretation:

-

Objective: To process the raw analytical data to determine the extent of isotope labeling and to calculate metabolic fluxes.

-

Protocol:

-

The raw MS data is processed to identify peaks corresponding to metabolites and their isotopologues. Software such as XCMS, MAVEN, or MZmine can be used for this purpose.[2]

-

The measured mass isotopomer distributions are corrected for the natural abundance of stable isotopes.[19]

-

For metabolic flux analysis, the corrected isotopomer data is input into a metabolic model. Software packages like INCA or Metran are then used to estimate the intracellular fluxes by fitting the model to the experimental data.

-

Quantitative Data Presentation

The quantitative output of a stable isotope labeling experiment is typically the fractional enrichment or the mass isotopomer distribution of key metabolites. This data provides direct insights into the activity of metabolic pathways.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Enrichment (%) |

| Control Condition | ||||||||

| Pyruvate | 85.2 | 3.5 | 10.1 | 1.2 | - | - | - | 14.8 |

| Lactate | 88.1 | 3.3 | 8.0 | 0.6 | - | - | - | 11.9 |

| Citrate | 75.9 | 5.1 | 12.3 | 4.5 | 1.8 | 0.4 | 0.0 | 24.1 |

| Glutamate | 80.4 | 4.2 | 9.8 | 3.1 | 1.9 | 0.6 | - | 19.6 |

| Treated Condition | ||||||||

| Pyruvate | 65.7 | 4.1 | 25.3 | 4.9 | - | - | - | 34.3 |

| Lactate | 68.2 | 4.0 | 23.1 | 4.7 | - | - | - | 31.8 |

| Citrate | 50.3 | 6.8 | 28.5 | 10.2 | 3.5 | 0.7 | 0.0 | 49.7 |

| Glutamate | 62.1 | 5.5 | 20.1 | 7.8 | 3.5 | 1.0 | - | 37.9 |

| Illustrative data showing mass isotopomer distributions (M+n, where n is the number of ¹³C atoms) and fractional enrichment for key metabolites in a hypothetical experiment using [U-¹³C]-glucose. |

Applications in Drug Development and Disease Research

Stable isotope labeling is a powerful tool for understanding disease pathophysiology and for the development of novel therapeutics.

In cancer metabolism , ¹³C-glucose and ¹³C-glutamine tracing studies have revealed how cancer cells rewire their metabolism to support rapid proliferation.[5][25] For example, many cancer cells exhibit increased glycolysis even in the presence of oxygen (the Warburg effect) and an increased reliance on glutamine for anaplerosis to replenish TCA cycle intermediates.

In drug discovery and development , stable isotope labeling is used to:

-

Elucidate the mechanism of action: By observing how a drug perturbs metabolic fluxes, researchers can understand its primary targets and downstream effects.[4][8]

-

Assess drug metabolism and pharmacokinetics (DMPK): Labeled compounds are used in ADMET studies to trace the fate of a drug and its metabolites in the body.[][4][6]

-

Identify biomarkers: Metabolic changes induced by a drug can serve as biomarkers for its efficacy or toxicity.

Stable isotope tracing is also increasingly applied to study a wide range of other diseases, including nonalcoholic fatty liver disease (NAFLD) , where it helps to dissect the complex alterations in hepatic glucose and lipid metabolism.[26]

Conclusion

Stable isotope labeling, coupled with modern analytical platforms and computational modeling, provides an unparalleled window into the dynamic nature of metabolism.[1] This powerful technology is essential for gaining a deeper understanding of fundamental biological processes, the metabolic basis of disease, and the development of effective therapeutic strategies. As the field of metabolomics continues to evolve, the application of stable isotope labeling will undoubtedly play an increasingly central role in advancing biomedical research and precision medicine.

References

- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. metsol.com [metsol.com]

- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 18. 13cflux.net [13cflux.net]

- 19. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]